PSB-16133 sodium

Catalog No.
S540510
CAS No.
2089035-40-3
M.F
C28H21N2NaO5S2
M. Wt
552.5948
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSB-16133 sodium

CAS Number

2089035-40-3

Product Name

PSB-16133 sodium

IUPAC Name

Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Molecular Formula

C28H21N2NaO5S2

Molecular Weight

552.5948

InChI

InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35);/q;+1/p-1

InChI Key

VKKGSBFVNWDGQZ-UHFFFAOYSA-M

SMILES

O=S(C(C(N)=C1C2=O)=CC(NC3=CC=C(SC4=CC=C(C)C=C4C)C=C3)=C1C(C5=C2C=CC=C5)=O)([O-])=O.[Na+]

solubility

Soluble in DMSO

Synonyms

PSB-16133; PSB 16133; PSB16133.

The exact mass of the compound PSB-16133 sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PSB-16133 sodium is a synthetic organic compound characterized by the molecular formula C28H21N2NaO5S2. It is recognized primarily as a selective antagonist for the P2Y4 receptor, which is part of the purinergic receptor family involved in various physiological processes, including neurotransmission and inflammatory responses. This compound has garnered attention due to its potential therapeutic applications in modulating receptor activity and its utility in research settings focused on purinergic signaling pathways .

, including:

  • Oxidation: Involves the loss of electrons, often resulting in the formation of more oxidized species.
  • Reduction: The gain of electrons, which can lead to the creation of reduced forms of the compound.
  • Substitution Reactions: These reactions involve replacing one functional group in the molecule with another, allowing for structural modifications that can enhance biological activity or alter pharmacokinetics.

The specific reagents and conditions for these reactions can vary widely depending on the desired outcome and the environment in which the reactions are conducted.

PSB-16133 sodium has been identified as a potent and selective antagonist for the UTP-activated P2Y4 receptor. Its biological activity is quantified by an IC50 value of 233 nM, indicating its effectiveness in inhibiting receptor activation. This selectivity makes it a valuable tool for investigating the physiological roles of P2Y4 receptors and their involvement in various diseases, including inflammatory disorders and cancer .

The synthesis of PSB-16133 sodium typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, they generally include:

  • Formation of Key Intermediates: Initial steps often involve creating intermediate compounds that possess necessary functional groups.
  • Coupling Reactions: These are critical for assembling the final structure, combining various intermediates through

PSB-16133 sodium is primarily used in pharmacological research to study purinergic signaling pathways. Its applications include:

  • Investigating P2Y4 Receptor Function: Understanding how this receptor influences physiological processes.
  • Potential Therapeutic Development: Exploring its role in treating conditions associated with dysregulated purinergic signaling, such as inflammation and cancer.
  • Research Tool: Serving as a standard reference compound in studies involving receptor antagonism and cellular signaling pathways .

Interaction studies involving PSB-16133 sodium focus on its binding affinity and selectivity towards the P2Y4 receptor compared to other purinergic receptors. These studies help elucidate its mechanism of action and potential off-target effects. Findings indicate that PSB-16133 sodium exhibits high selectivity for the P2Y4 receptor over other related receptors, making it an ideal candidate for further therapeutic exploration .

Several compounds share structural or functional similarities with PSB-16133 sodium. Here are some notable examples:

Compound NameChemical StructureUnique Features
PSB-1699C28H21N2NaO5S2 (similar backbone)Different functional groups affecting receptor selectivity
PSB-16134C28H22N2NaO5S2 (slight modification)Enhanced potency against P2Y receptors
PSB-16200C27H20N2NaO5S2 (differing substituents)Broader spectrum of biological activity

These compounds are compared based on their structural features, biological activities, and potential therapeutic applications, highlighting how slight modifications can lead to significant differences in their pharmacological profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Rafehi M, Malik E, Neumann A, Abdelrahman A, Hanck T, Namasivayam V, Müller

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